![molecular formula C18H26N4O2 B14319322 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- CAS No. 111452-80-3](/img/structure/B14319322.png)
2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic, nitrogen-containing compounds that are widely found in nature, particularly in nucleic acids such as DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with a benzyl halide derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3,5-dimethoxyphenyl]methyl]
- 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)phenyl]methyl]
Uniqueness
The uniqueness of 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy and methoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
111452-80-3 |
|---|---|
Formule moléculaire |
C18H26N4O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5-[(4-hexoxy-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H26N4O2/c1-3-4-5-6-9-24-15-8-7-13(11-16(15)23-2)10-14-12-21-18(20)22-17(14)19/h7-8,11-12H,3-6,9-10H2,1-2H3,(H4,19,20,21,22) |
Clé InChI |
VAGDNGFPEWKWTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


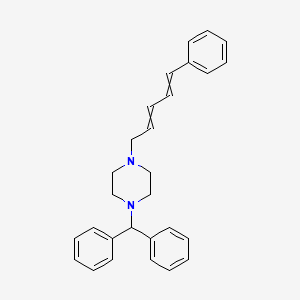
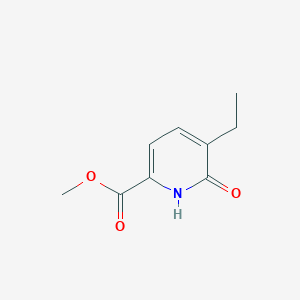
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
-lambda~5~-arsane](/img/structure/B14319257.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)
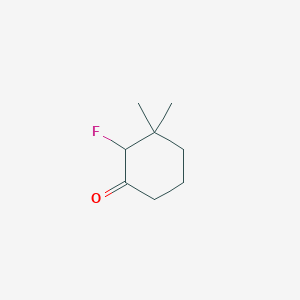


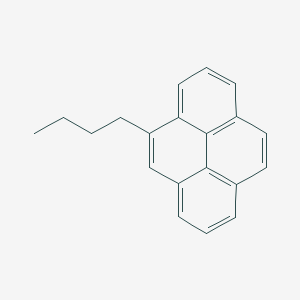
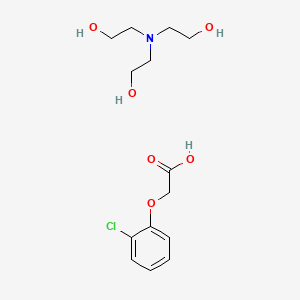
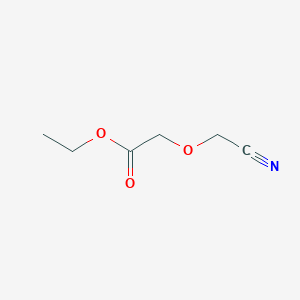
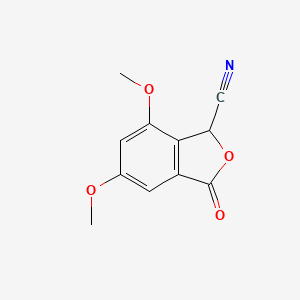
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
